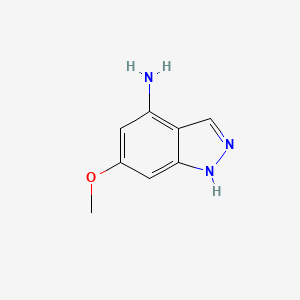

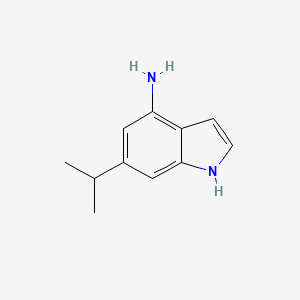

6-Methoxy-1H-indazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

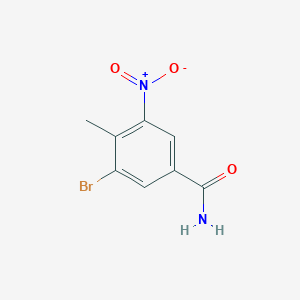

“6-Methoxy-1H-indazol-4-amine” is a chemical compound . It is a member of indazoles , which are important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .

Synthesis Analysis

Indazoles are synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .

Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . They serve as structural motifs in drug molecules .

Physical And Chemical Properties Analysis

The molecular weight of “6-Methoxy-1H-indazol-4-amine” is 163.18 g/mol . It has a complexity of 164 . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Applications De Recherche Scientifique

Anticancer Agent Development

6-Methoxy-1H-indazol-4-amine: derivatives have been explored for their potential as anticancer agents. The indazole nucleus is a common feature in many pharmacologically active compounds, and modifications to this core structure can lead to significant antitumor properties. For instance, certain derivatives have been evaluated for their in vitro antiproliferative activities against various clinically isolated cancer cell lines .

Neuroprotective Therapies

Research has indicated that indazole derivatives can act as neuroprotective agents. This application is particularly relevant in the context of neurodegenerative diseases like Parkinson’s disease, where compounds like 6-Methoxy-1H-indazol-4-amine could potentially slow disease progression or alleviate symptoms .

Tyrosine Kinase Inhibition

6-Methoxy-1H-indazol-4-amine: and its derivatives have been studied as tyrosine kinase inhibitors. These enzymes play a crucial role in signal transduction pathways, and their inhibition can have therapeutic effects in diseases like cancer. Pazopanib, an FDA-approved drug for renal cell carcinoma, is an example of an indazole derivative functioning as a tyrosine kinase inhibitor .

Orientations Futures

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their versatile biological activities, they have gained considerable attention in the field of medicinal chemistry . Therefore, the future directions for “6-Methoxy-1H-indazol-4-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry.

Mécanisme D'action

Target of Action

6-Methoxy-1H-indazol-4-amine is a derivative of indazole, a heterocyclic compound that has been found to bind with high affinity to multiple receptors . Indazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

Indazole derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indazole derivatives have been reported to inhibit the activity of certain kinases, which can lead to the suppression of disease-related pathways .

Biochemical Pathways

Indazole derivatives have been found to affect various biochemical pathways. For instance, some indazole derivatives have been reported to inhibit the activity of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in the degradation of tryptophan . This can lead to the suppression of the IDO1 protein expression, affecting the immune response .

Result of Action

One study reported that a 6-substituted aminoindazole derivative exhibited potent anti-proliferative activity in human colorectal cancer cells (hct116), suggesting that 6-methoxy-1h-indazol-4-amine may have similar effects .

Propriétés

IUPAC Name |

6-methoxy-1H-indazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDOZLUNMUNFEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=NNC2=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646937 |

Source

|

| Record name | 6-Methoxy-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1H-indazol-4-amine | |

CAS RN |

1000341-20-7 |

Source

|

| Record name | 6-Methoxy-1H-indazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292601.png)

![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)